4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
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Overview
Description
4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound characterized by multiple bromine atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps, including the bromination of phenolic compounds and subsequent coupling reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated aromatic compounds and derivatives of phenoxyacetic acid. Examples include:
- 4-Bromo-2,2,2-trifluoroacetophenone
- 1,2-Bis(2,4,6-tribromophenoxy)ethane
Uniqueness
4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is unique due to its specific combination of bromine atoms and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H13Br5N2O4 |
---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H13Br5N2O4/c23-14-3-1-12(2-4-14)22(31)33-19-6-5-15(24)7-13(19)10-28-29-20(30)11-32-21-17(26)8-16(25)9-18(21)27/h1-10H,11H2,(H,29,30)/b28-10+ |
InChI Key |
IUMXFZWJHSRCCE-ORBVJSQLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br)Br |
Origin of Product |
United States |
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